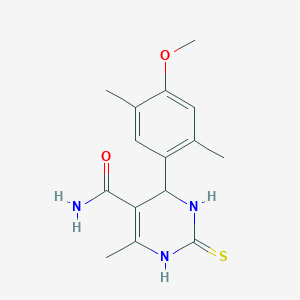
4-(4-METHOXY-2,5-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXY-2,5-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thioxo group, and a methoxy-dimethylphenyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXY-2,5-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2,5-dimethylbenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXY-2,5-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-(4-METHOXY-2,5-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-METHOXY-2,5-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 4-(4-METHOXY-2,5-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the thioxo group and the pyrimidine ring distinguishes it from other related compounds, providing unique reactivity and applications .
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O2S/c1-7-6-11(20-4)8(2)5-10(7)13-12(14(16)19)9(3)17-15(21)18-13/h5-6,13H,1-4H3,(H2,16,19)(H2,17,18,21) |
InChI Key |
JNFFGTWVDKEJIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2C(=C(NC(=S)N2)C)C(=O)N)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2C(=C(NC(=S)N2)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


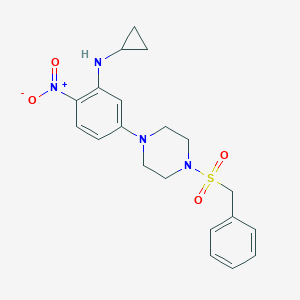
![5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline](/img/structure/B327060.png)
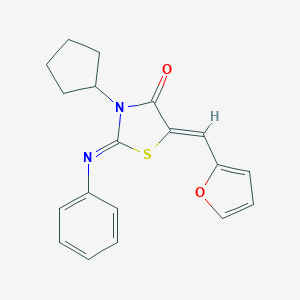
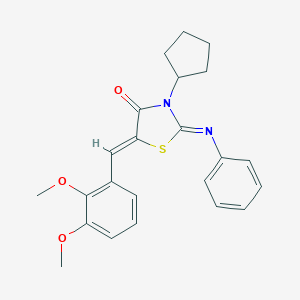
![4-{[3-nitro-4-(methylamino)benzylidene]amino}-4H-1,2,4-triazole](/img/structure/B327066.png)
![3-cyclopentyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327067.png)
![2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B327069.png)
![2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE](/img/structure/B327070.png)
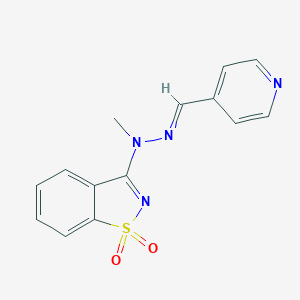
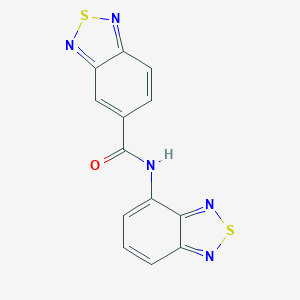
![3-{1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B327079.png)
![3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B327081.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(2-thienylmethyl)acrylamide](/img/structure/B327083.png)
![2-cyano-3-{1-[4-({4-nitrophenyl}sulfanyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(2-thienylmethyl)acrylamide](/img/structure/B327084.png)
